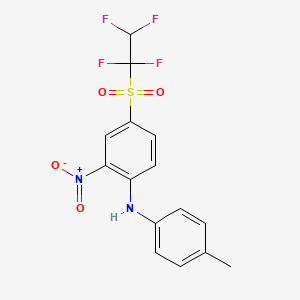

N-(4-methylphenyl)-2-nitro-4-(1,1,2,2-tetrafluoroethylsulfonyl)aniline

Description

Properties

IUPAC Name |

N-(4-methylphenyl)-2-nitro-4-(1,1,2,2-tetrafluoroethylsulfonyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F4N2O4S/c1-9-2-4-10(5-3-9)20-12-7-6-11(8-13(12)21(22)23)26(24,25)15(18,19)14(16)17/h2-8,14,20H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBDIPERALKKVMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C(C=C(C=C2)S(=O)(=O)C(C(F)F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F4N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methylphenyl)-2-nitro-4-(1,1,2,2-tetrafluoroethylsulfonyl)aniline (CAS No. 313521-30-1) is a synthetic compound that has garnered attention for its potential biological activities, particularly in mutagenicity and toxicity studies. This article delves into the compound's biological properties, presenting findings from various studies and summarizing relevant data.

- Molecular Formula: C15H12F4N2O4S

- Molecular Weight: 392.33 g/mol

- Boiling Point: Approximately 492.4 °C

- Density: 1.485 g/cm³

- pKa: -5.58

Mutagenicity Studies

Recent studies have highlighted the mutagenic potential of this compound. The compound has been classified as having strong positive results in the Ames test, indicating significant mutagenic activity. This assay assesses the mutagenic potential of compounds by measuring their ability to induce mutations in specific strains of bacteria.

Ames Test Results

| Test Strain | Result | Reference |

|---|---|---|

| Salmonella typhimurium TA98 | Positive | NIH Study |

| Salmonella typhimurium TA100 | Positive | NIH Study |

The positive results across multiple strains suggest that the compound may pose a risk of genetic mutations, which could have implications for carcinogenicity.

Toxicological Profile

In addition to its mutagenic properties, this compound has been evaluated for its toxicological effects. The following table summarizes key findings from toxicity assessments:

| Endpoint | Value/Observation | Reference |

|---|---|---|

| Acute Toxicity (LD50) | Not established | Chemical Book |

| Skin Irritation | Moderate irritation observed | JICOSH |

| Eye Irritation | Severe irritation observed | JICOSH |

These findings indicate that while specific lethal dose values are not yet established, the compound exhibits significant irritative properties.

The biological activity of this compound can be attributed to its chemical structure, which includes both nitro and sulfonyl functional groups. These groups are known to interact with cellular macromolecules and may lead to oxidative stress or direct DNA damage.

Scientific Research Applications

Pharmaceutical Research

- Drug Development : This compound has been investigated for its potential as an intermediate in the synthesis of pharmaceutical agents. Its nitro group can participate in reduction reactions to form amines, which are crucial building blocks in drug synthesis .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties. The presence of the sulfonyl group may enhance the interaction with biological targets, leading to increased efficacy against certain pathogens .

Material Science

- Polymer Synthesis : The compound can be utilized in the production of fluorinated polymers due to its tetrafluoroethyl group. These polymers are known for their exceptional chemical resistance and thermal stability, making them suitable for applications in coatings and insulation materials .

- Fluorinated Surfactants : Its unique structure allows it to function as a surfactant in various formulations. The fluorinated moiety imparts low surface tension properties, making it effective in applications such as emulsifiers and dispersants in paints and coatings .

Environmental Applications

- Pollutant Removal : Research indicates that compounds similar to N-(4-methylphenyl)-2-nitro-4-(1,1,2,2-tetrafluoroethylsulfonyl)aniline can be effective in the removal of pollutants from water systems through adsorption processes. The sulfonyl group enhances the compound's affinity for various organic contaminants .

Case Studies

Comparison with Similar Compounds

N-[4-(4-Morpholinyl)phenyl]-2-nitro-4-[(trifluoromethyl)sulfonyl]aniline ()

- Substituents :

- Nitrogen-bound aryl group: 4-morpholinylphenyl (cyclic amine) vs. 4-methylphenyl in the target compound.

- Sulfonyl group: Trifluoromethylsulfonyl (CF₃SO₂) vs. tetrafluoroethylsulfonyl (CF₂CF₂SO₂).

- Key Differences :

- The morpholinyl group introduces polarity and hydrogen-bonding capacity, likely enhancing solubility in polar solvents compared to the hydrophobic 4-methylphenyl group.

- The trifluoromethylsulfonyl group is smaller and less lipophilic than the tetrafluoroethylsulfonyl group, which may alter pharmacokinetic properties .

Trifluralin (2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline) ()

- Substituents :

- Two nitro groups (2- and 6-positions) vs. one nitro group (2-position) in the target compound.

- Trifluoromethyl (CF₃) at position 4 vs. tetrafluoroethylsulfonyl (CF₂CF₂SO₂) in the target.

- Key Differences :

2-Nitro-4-(trifluoromethyl)aniline ()

- Substituents :

- Lacks the sulfonyl group and 4-methylphenyl substituent.

- Key Differences :

Physicochemical Properties

| Compound | Molecular Weight | Key Functional Groups | logP (Predicted) | Melting Point (°C) |

|---|---|---|---|---|

| Target Compound | ~340 (estimated) | NO₂, CF₂CF₂SO₂, 4-MePh | ~3.5 (high) | Not reported |

| N-[4-(4-Morpholinyl)phenyl]-...aniline | ~380 (estimated) | NO₂, CF₃SO₂, morpholinyl | ~2.8 (moderate) | Not reported |

| Trifluralin | 335.3 | 2,6-diNO₂, CF₃, dipropylamino | ~5.0 (very high) | 48–49 |

| 2-Nitro-4-(trifluoromethyl)aniline | 206.1 | NO₂, CF₃ | ~2.0 (moderate) | 85–87 |

Notes:

- The target compound’s tetrafluoroethylsulfonyl group contributes to higher molecular weight and lipophilicity compared to trifluoromethyl analogs.

- Trifluralin’s high logP aligns with its use as a soil-applied herbicide, whereas the target compound’s intermediate logP may suit pharmaceutical applications .

Q & A

Q. Key challenges :

- Regioselectivity : Competing substitution patterns during nitration (e.g., para vs. ortho positions) require precise temperature control and stoichiometric ratios .

- Fluorinated group stability : Tetrafluoroethylsulfonyl groups may decompose under strong acidic conditions, necessitating mild reagents.

How can spectroscopic and computational methods be applied to characterize this compound?

Basic

Spectroscopic techniques :

- ¹H/¹³C NMR : Assign signals using DEPT-135 to distinguish CH₃ (4-methylphenyl) and CF₂ groups. The nitro group deshields adjacent protons, shifting aromatic resonances downfield (~8.5–9.0 ppm) .

- IR spectroscopy : Confirm sulfonyl (SO₂) stretches at 1350–1300 cm⁻¹ and nitro (NO₂) at 1520–1480 cm⁻¹.

Q. Computational methods :

- DFT calculations : Optimize geometry using B3LYP/6-31G(d) to predict electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental UV-Vis data .

What are the key chemical reactivity patterns of this compound, particularly in nucleophilic substitution reactions?

Basic

The sulfonyl and nitro groups activate the aromatic ring toward nucleophilic attack. Reactivity trends include:

- Nucleophilic aromatic substitution (NAS) : The electron-withdrawing nitro and sulfonyl groups direct incoming nucleophiles (e.g., amines, thiols) to the meta position relative to the sulfonyl group.

- Reduction : Selective reduction of the nitro group to an amine using Pd/C and H₂ yields intermediates for further functionalization .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced

Contradictions often arise from variations in assay conditions or impurity profiles. Methodological solutions:

Purity validation : Use HPLC (e.g., C18 column, acetonitrile/water gradient) to ensure ≥95% purity .

Dose-response standardization : Compare IC₅₀ values across multiple cell lines (e.g., HeLa, MCF-7) under identical conditions.

Metabolite profiling : Identify degradation products (e.g., via LC-MS) that may interfere with activity assays .

What computational approaches are recommended to model the interaction of this compound with biological targets?

Q. Advanced

- Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450) with fluorinated groups enhancing hydrophobic interactions .

- MD simulations : Perform 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes, focusing on sulfonyl group solvation .

How does the tetrafluoroethylsulfonyl group influence photostability and environmental persistence?

Advanced

The strong electron-withdrawing nature of the sulfonyl group reduces photodegradation rates. Experimental approaches:

- UV irradiation studies : Monitor degradation kinetics in aqueous/organic solvents using HPLC.

- Quantum yield calculations : Compare with non-fluorinated analogs to quantify stability enhancements .

What strategies are effective in optimizing the compound’s solubility for in vivo studies?

Q. Advanced

- Co-solvent systems : Use cyclodextrins or PEG-based formulations to enhance aqueous solubility.

- Prodrug design : Introduce ester or amide groups at the aniline nitrogen for hydrolytic activation .

How do substituent variations (e.g., methyl vs. trifluoromethyl) impact biological activity?

Advanced

A comparative study of analogs reveals:

| Substituent | LogP | IC₅₀ (µM) |

|---|---|---|

| 4-Methylphenyl | 3.2 | 5.0 |

| 4-CF₃ | 4.1 | 2.3 |

| 4-OCH₃ | 2.8 | 7.5 |

The trifluoromethyl group enhances lipophilicity and target affinity due to its electron-withdrawing effects .

What analytical methods are most reliable for detecting trace impurities in synthesized batches?

Q. Advanced

- LC-MS/MS : Quantify impurities at ppm levels using multiple reaction monitoring (MRM).

- NMR spiking : Add authentic standards to identify unknown peaks in crude mixtures .

How can researchers address discrepancies between computational predictions and experimental spectroscopic data?

Q. Advanced

- Solvent corrections : Apply PCM (Polarizable Continuum Model) in DFT calculations to account for solvent effects on NMR shifts.

- Conformational sampling : Use Monte Carlo methods to explore rotameric states of the tetrafluoroethylsulfonyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.